(S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid
Overview
Description
(S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid is a compound that features a piperazine ring with a tert-butoxycarbonyl protecting group and a carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Mechanism of Action
Target of Action
The compound is known to be a derivative of piperazine, which is often used in the synthesis of pharmaceuticals and polymers .
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group for amines in organic synthesis . The Boc group is stable under basic conditions and can be removed under acidic conditions, revealing the protected amine . This allows for selective reactions to be carried out on other parts of the molecule without affecting the amine group .
Biochemical Pathways
The boc group plays a crucial role in the synthesis of complex molecules, including peptides and other bioactive compounds . The ability to protect and deprotect amines allows for precise control over the synthesis process, enabling the creation of a wide variety of compounds with potential biological activity .
Pharmacokinetics
The boc group is known to be stable and non-reactive under physiological conditions, which could potentially enhance the stability and bioavailability of compounds containing this group .
Result of Action
The primary result of the action of this compound is the protection of amine groups during chemical reactions . This allows for the selective modification of other functional groups in the molecule, leading to the synthesis of a wide variety of complex compounds .
Action Environment
The action of the Boc group is highly dependent on the pH of the environment. It is stable under basic conditions and can be removed under acidic conditions . Therefore, the efficacy and stability of compounds containing a Boc group can be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid typically involves the protection of the amino group of piperazine with a tert-butoxycarbonyl group. This is achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate which then collapses to expel a carbonate ion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid is commonly used for deprotection of the tert-butoxycarbonyl group.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
(S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of fine chemicals and intermediates
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid methyl ester
- This compound ethyl ester
Uniqueness
This compound is unique due to its specific structure, which combines the stability of the tert-butoxycarbonyl group with the reactivity of the piperazine ring. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-4-6(8(14)15)11-7(13)5-12/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXJXLAQYMROED-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC(=O)C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](NC(=O)C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856258 | |
Record name | (2S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240586-09-7 | |
Record name | (2S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-4-[(tert-butoxy)carbonyl]-6-oxopiperazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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